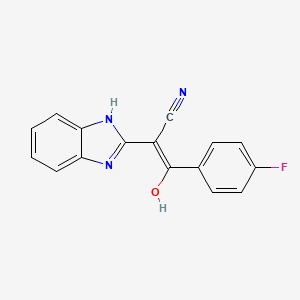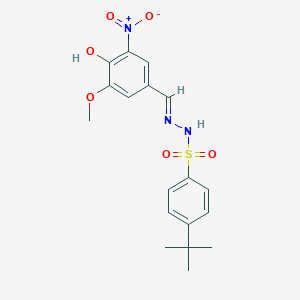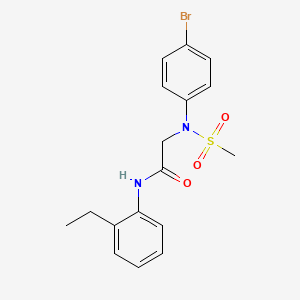![molecular formula C17H13NO3 B3720713 2-{[(4-methoxyphenyl)amino]methylene}-1H-indene-1,3(2H)-dione CAS No. 38756-21-7](/img/structure/B3720713.png)
2-{[(4-methoxyphenyl)amino]methylene}-1H-indene-1,3(2H)-dione
Overview
Description
2-{[(4-methoxyphenyl)amino]methylene}-1H-indene-1,3(2H)-dione, also known as Meldrum's acid derivative, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound has a unique chemical structure that makes it suitable for a wide range of research purposes.
Mechanism of Action
The mechanism of action of 2-{[(4-methoxyphenyl)amino]methylene}-1H-indene-1,3(2H)-dione is not fully understood. However, studies have suggested that the compound may exert its biological activity through the inhibition of enzymes or proteins involved in various cellular processes. For instance, the compound has been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the activity of certain enzymes involved in cell proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-{[(4-methoxyphenyl)amino]methylene}-1H-indene-1,3(2H)-dione have been investigated in various studies. The compound has been shown to have antibacterial and antifungal activity against a wide range of microorganisms. Moreover, it has been reported to exhibit anticancer activity by inducing apoptosis and inhibiting the growth of cancer cells. The compound has also been studied for its potential use as a fluorescent probe for detecting metal ions.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-{[(4-methoxyphenyl)amino]methylene}-1H-indene-1,3(2H)-dione in lab experiments is its unique chemical structure, which makes it suitable for a wide range of research purposes. Moreover, the compound is relatively easy to synthesize, and its purity can be easily determined using various analytical techniques. However, one of the limitations of using the compound is its potential toxicity, which may require special precautions during handling and disposal.
Future Directions
There are several possible future directions for research on 2-{[(4-methoxyphenyl)amino]methylene}-1H-indene-1,3(2H)-dione. One direction is to investigate the compound's potential as a therapeutic agent for various diseases, including cancer and infectious diseases. Another direction is to study the compound's mechanism of action in more detail to better understand its biological activity. Moreover, the compound's potential use as a fluorescent probe for detecting metal ions could be further explored. Finally, the synthesis of new derivatives of the compound with improved biological activity could be investigated.
Scientific Research Applications
2-{[(4-methoxyphenyl)amino]methylene}-1H-indene-1,3(2H)-dione has potential applications in various fields of scientific research. The compound has been studied for its antibacterial, antifungal, and anticancer properties. It has also been investigated for its potential use as a fluorescent probe for detecting metal ions. Moreover, the compound has been used as a starting material for the synthesis of other biologically active compounds.
properties
IUPAC Name |
3-hydroxy-2-[(4-methoxyphenyl)iminomethyl]inden-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO3/c1-21-12-8-6-11(7-9-12)18-10-15-16(19)13-4-2-3-5-14(13)17(15)20/h2-10,19H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOKQVLOLPBQANJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N=CC2=C(C3=CC=CC=C3C2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10355538 | |
| Record name | 1H-Indene-1,3(2H)-dione, 2-[[(4-methoxyphenyl)amino]methylene]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10355538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
38756-21-7 | |
| Record name | 1H-Indene-1,3(2H)-dione, 2-[[(4-methoxyphenyl)amino]methylene]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10355538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(4-ethylphenyl)-2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]ethanone](/img/structure/B3720633.png)
![N-(3-chlorophenyl)-4-({[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}methyl)-1-piperidinecarbothioamide](/img/structure/B3720655.png)

![5-isobutyl-1,2,3,4-tetrahydropyrimido[4',5':4,5]thieno[2,3-c]isoquinolin-8(9H)-one](/img/structure/B3720666.png)
![2-(2-furyl)-3-{[1-(2-hydroxyphenyl)ethylidene]amino}-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B3720674.png)
![3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]propyl 3-phenylacrylate](/img/structure/B3720682.png)
![2-{[5-cyano-4-(3-methoxyphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B3720687.png)

![5-[4-(diethylamino)-2-methoxybenzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3720698.png)

![N~1~-(2-bromophenyl)-N~2~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3720721.png)
![N-(3-chlorophenyl)-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B3720727.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-6-propyl-4(3H)-pyrimidinone](/img/structure/B3720733.png)